molecular formula C10H16O4 B066566 (2R,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one CAS No. 171483-03-7

(2R,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one

Cat. No.: B066566
CAS No.: 171483-03-7
M. Wt: 200.23 g/mol
InChI Key: HOTVEPWTYXMOGA-NQMVMOMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) is a complex organic compound belonging to the class of furo[3,2-c]oxepin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing furo[3,2-c]oxepin-6(4H)-one derivatives involves the reaction of tert-butyl 2-(2-hydroxytetrahydrofuran-2-yl)acetates with alkenes in the presence of cerium(IV) ammonium nitrate (CAN). This reaction proceeds via a 3+2-type dihydrofuran formation, followed by lactonization, resulting in moderate to fair yields .

Industrial Production Methods

Industrial production methods for furo[3,2-c]oxepin-6(4H)-one derivatives are not extensively documented. the use of cerium(IV) ammonium nitrate (CAN) as a catalyst in a one-pot synthesis approach suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]oxepin-6(4H)-one derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution. The reaction conditions and reagents used can significantly influence the outcome of these reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkenes in the presence of CAN results in the formation of 2,3,7,8-tetrahydrofuro[3,2-c]oxepin-4(6H)-ones .

Scientific Research Applications

Furo[3,2-c]oxepin-6(4H)-one derivatives have shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action for furo[3,2-c]oxepin-6(4H)-one derivatives involves complex molecular interactions

Properties

CAS No.

171483-03-7

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(2R,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one

InChI

InChI=1S/C10H16O4/c1-2-12-10-5-7-6-13-9(11)4-3-8(7)14-10/h7-8,10H,2-6H2,1H3/t7-,8-,10-/m1/s1

InChI Key

HOTVEPWTYXMOGA-NQMVMOMDSA-N

SMILES

CCOC1CC2COC(=O)CCC2O1

Isomeric SMILES

CCO[C@H]1C[C@@H]2COC(=O)CC[C@H]2O1

Canonical SMILES

CCOC1CC2COC(=O)CCC2O1

Synonyms

Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI)

Origin of Product

United States

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